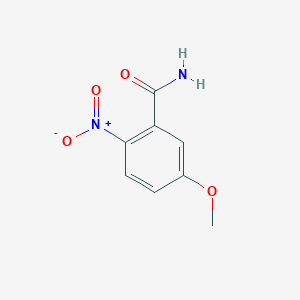

5-Methoxy-2-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUADCWAGDHAQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311067 | |

| Record name | 5-Methoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41994-92-7 | |

| Record name | 5-Methoxy-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-nitrobenzamide from 5-methoxy-2-nitrobenzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-2-nitrobenzamide is a valuable chemical intermediate, playing a crucial role in the synthesis of various pharmacologically active molecules and complex organic compounds.[1][2] Its structure, featuring methoxy, nitro, and amide functional groups on a benzene ring, offers a versatile scaffold for further chemical elaboration. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, starting from its corresponding carboxylic acid, 5-methoxy-2-nitrobenzoic acid. The narrative emphasizes the causality behind procedural choices, adherence to stringent safety protocols, and the establishment of a self-validating experimental system to ensure reproducibility and high purity of the final product.

Physicochemical Properties of Key Compounds

A clear understanding of the physical properties of the reactant and the desired product is fundamental for planning the synthesis and purification strategy.

| Property | 5-methoxy-2-nitrobenzoic acid (Reactant) | This compound (Product) |

| CAS Number | 1882-69-5[1] | 41994-92-7[3] |

| Molecular Formula | C₈H₇NO₅[1] | C₈H₈N₂O₄ |

| Molecular Weight | 197.14 g/mol [1] | 196.16 g/mol |

| Appearance | Light orange to yellow crystalline powder[1] | White solid[3] |

| Melting Point | 125–130 °C[1] | Not specified, but expected to be a crystalline solid |

| Solubility | Soluble in methanol[1] | Not specified, but generally low in water |

The Synthetic Strategy: Mechanism and Rationale

The conversion of a carboxylic acid to a primary amide is a cornerstone reaction in organic synthesis. However, the direct reaction between a carboxylic acid and ammonia is unfavorable due to an acid-base reaction that forms a highly unreactive ammonium carboxylate salt. Therefore, a two-step, one-pot approach is employed, which involves the initial activation of the carboxylic acid.[4]

Step 1: Activation of the Carboxylic Acid

The hydroxyl group of the carboxylic acid is a poor leaving group. To facilitate nucleophilic attack by ammonia, it must first be converted into a highly reactive intermediate. Thionyl chloride (SOCl₂) is an excellent and widely used reagent for this purpose, transforming the carboxylic acid into a highly electrophilic acyl chloride.[5][6] The reaction proceeds via a chlorosulfite intermediate, which then collapses to the acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion.[6] A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this transformation through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

Step 2: Nucleophilic Acyl Substitution

The generated 5-methoxy-2-nitrobenzoyl chloride is a highly reactive acylating agent. It readily undergoes nucleophilic acyl substitution when treated with ammonia. The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and yielding the stable this compound product.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where careful execution and adherence to safety measures ensure a high-yield, high-purity outcome.

Materials and Equipment

-

Reagents:

-

5-methoxy-2-nitrobenzoic acid (>98% purity)

-

Thionyl chloride (SOCl₂, ≥98%)

-

N,N-dimethylformamide (DMF, anhydrous)

-

Aqueous ammonia (NH₃, 25-28% solution)

-

Deionized water

-

-

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser with a gas outlet/drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and vacuum filtration apparatus

-

Standard laboratory glassware

-

CRITICAL SAFETY PRECAUTIONS

-

Thionyl Chloride Hazard: Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water to release toxic gases (SO₂ and HCl).[7][8] This entire procedure must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., nitrile or neoprene).[9][10]

-

Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible.[9] Contaminated clothing should be removed promptly.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-2-nitrobenzoic acid (1.5 g, 7.61 mmol).

-

Activation: Inside the fume hood, carefully add thionyl chloride (15 mL) and a catalytic amount of DMF (1 mL) to the flask.[3]

-

Acyl Chloride Formation: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1 hour.[3] The reaction mixture should become a clear solution as the starting material is converted to the acyl chloride.

-

Removal of Excess Reagent: After 1 hour, cool the flask to room temperature. Carefully remove the excess thionyl chloride using a rotary evaporator. This step is crucial and must be done with an appropriate trap to handle the corrosive vapors.

-

Preparation for Amination: Re-dissolve the resulting residue (the crude 5-methoxy-2-nitrobenzoyl chloride) in a minimal amount of DMF (3 mL).[3]

-

Amination Reaction: In a separate beaker, cool aqueous ammonia (25%, 15 mL) to 0 °C in an ice bath with vigorous stirring.

-

Product Formation: Add the DMF solution of the acyl chloride dropwise to the cold, stirring aqueous ammonia.[3] A white solid, the this compound product, will precipitate immediately.

-

Isolation and Washing: Continue stirring the mixture in the ice bath for another 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[3]

-

Purification: Wash the collected solid thoroughly with cold deionized water (2 x 20 mL) to remove any ammonium salts and residual DMF.[3]

-

Drying: Dry the purified product under vacuum to obtain the final this compound. A typical yield for this procedure is around 80%.[3]

Advanced Purification: Recrystallization

For applications requiring exceptionally high purity, the dried product can be further purified by recrystallization.

-

Solvent Screening: Test the solubility of a small amount of the product in various solvents (e.g., ethanol, methanol, ethyl acetate, or ethanol/water mixtures) to find a system where the compound is highly soluble when hot but sparingly soluble when cold.[11]

-

Procedure: Dissolve the crude product in a minimal amount of the chosen boiling solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[12]

-

Final Step: Collect the purified crystals by vacuum filtration and dry them thoroughly.

Synthesis Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

Caption: Workflow for the synthesis of this compound.

Product Characterization and Quality Control

To validate the successful synthesis and purity of the final product, a suite of spectroscopic analyses is required.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two amide protons (often broad singlets), three aromatic protons (with distinct splitting patterns due to their positions relative to the electron-withdrawing nitro group and electron-donating methoxy group), and a singlet for the three methoxy protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the six distinct aromatic carbons, and the methoxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amide (two bands, ~3350 and 3180 cm⁻¹), the C=O stretching of the amide (Amide I band, ~1660 cm⁻¹), and the strong asymmetric and symmetric stretches of the nitro group (~1520 and 1350 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (196.16 g/mol ) should be observed, along with a characteristic fragmentation pattern. |

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Low or No Yield | Incomplete activation of the carboxylic acid. | Ensure thionyl chloride is not degraded and that the reflux was performed correctly. Ensure anhydrous conditions during the activation step. |

| Loss of product during work-up. | Ensure the amination is performed at 0°C to minimize hydrolysis of the acyl chloride. Use cold water for washing to minimize product dissolution. | |

| Impure Product | Incomplete removal of starting material. | Increase reflux time during the activation step. Purify the final product by recrystallization.[12] |

| Presence of byproducts from side reactions. | Ensure the dropwise addition of the acyl chloride to the ammonia is slow and the temperature is maintained at 0°C. |

Conclusion

The conversion of 5-methoxy-2-nitrobenzoic acid to this compound via an acyl chloride intermediate is a robust and efficient synthetic method. By employing thionyl chloride as an activating agent, this protocol provides a reliable pathway to obtaining the desired amide in high yield and purity. Strict adherence to the detailed experimental procedures and safety precautions outlined in this guide is paramount for achieving reproducible and successful results, thereby providing drug development professionals with a dependable source of this key synthetic building block.

References

- BenchChem. Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid.

- BenchChem. An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications.

- LBAO Chemicals. 5-Methoxy-2-nitrobenzoic acid | 1882-69-5 | 98%.

- LookChem. 5-Methoxy-2-nitrobenzoic acid.

- ChemicalBook. This compound synthesis.

- BenchChem. Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.

- NCERT. Aldehydes, Ketones and Carboxylic Acids.

- Carl ROTH. Safety Data Sheet: Thionyl chloride.

- Organic Chemistry Portal. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.

- New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE.

- Sigma-Aldrich. SAFETY DATA SHEET - Thionyl chloride.

- BenchChem. A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.

- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Fisher Scientific. Amide Synthesis.

Sources

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nj.gov [nj.gov]

- 10. bionium.miami.edu [bionium.miami.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Selection and Application of 5-Methoxy-2-nitrobenzoic Acid in the Synthesis of 5-Methoxy-2-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitrobenzamide is a key chemical intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its molecular architecture, featuring a methoxy group, a nitro group, and a benzamide moiety, offers versatile handles for further chemical transformations. The efficient and reliable synthesis of this compound is paramount for advancing research and development in these fields. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, with a core focus on the selection of the optimal starting material and a detailed, field-proven protocol for its conversion.

The Decisive Starting Material: 5-Methoxy-2-nitrobenzoic Acid

The most direct and strategically sound starting material for the synthesis of this compound is 5-Methoxy-2-nitrobenzoic acid . This choice is underpinned by several key factors:

-

Commercial Availability: 5-Methoxy-2-nitrobenzoic acid is readily available from various chemical suppliers, ensuring a consistent and reliable source for synthesis.[1][2]

-

Structural Precedence: The carboxylic acid functionality is an immediate precursor to the desired amide group, requiring a straightforward and well-established chemical transformation.

-

High-Yielding Conversion: The conversion of a carboxylic acid to a primary amide is a high-yielding and well-understood reaction in organic synthesis.

Alternative synthetic routes, such as those starting from simpler precursors, would necessitate additional steps, such as nitration and methoxylation, potentially leading to lower overall yields and more complex purification procedures. Therefore, commencing with 5-Methoxy-2-nitrobenzoic acid is the most efficient and practical approach. This compound itself is valuable in the synthesis of other molecules with potential therapeutic applications, including Cathepsin S inhibitors and antimitotic agents.[1][3]

Synthetic Strategy: The Acyl Chloride Pathway

The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4][5] To overcome this, the carboxylic acid must first be activated to a more electrophilic species. A robust and widely employed method is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).[6][7][8]

The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the desired amide. This two-step, one-pot procedure is highly efficient and scalable.

Mechanistic Rationale

The reaction proceeds through two key stages:

-

Formation of the Acyl Chloride: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate, with the departure of sulfur dioxide and a chloride ion, yields the acyl chloride.[7]

-

Amidation: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the stable this compound.

The overall synthetic workflow can be visualized as follows:

Figure 1: Synthetic workflow for the conversion of 5-Methoxy-2-nitrobenzoic acid to this compound.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound from 5-Methoxy-2-nitrobenzoic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 5-Methoxy-2-nitrobenzoic acid | ≥97% | Sigma-Aldrich, TCI |

| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich, Acros |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, Alfa Aesar |

| Aqueous Ammonia (NH₃) | 25-30% solution | Fisher Scientific |

| Deionized Water (H₂O) | High purity | In-house |

Procedure

Step 1: Formation of the Acyl Chloride [9]

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Methoxy-2-nitrobenzoic acid (1.5 g, 7.61 mmol).

-

Add N,N-dimethylformamide (DMF, 1 mL) followed by thionyl chloride (SOCl₂, 15 mL).

-

Heat the reaction mixture to reflux and maintain for 1 hour. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

After 1 hour, remove the heat source and allow the mixture to cool to room temperature.

-

Concentrate the mixture in vacuo to remove excess thionyl chloride.

Step 2: Amidation [9]

-

Re-dissolve the crude acyl chloride residue in DMF (3 mL).

-

In a separate beaker, cool aqueous ammonia (25%, 15 mL) to 0 °C in an ice bath.

-

With vigorous stirring, add the solution of the acyl chloride in DMF dropwise to the cold aqueous ammonia.

-

A solid precipitate will form upon addition.

-

Continue stirring the mixture at 0 °C for an additional 15-30 minutes.

Step 3: Work-up and Purification [9]

-

Collect the solid product by vacuum filtration.

-

Wash the solid with deionized water (20 mL) to remove any remaining salts.

-

Dry the product under vacuum to obtain this compound as a white solid.

Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | ~80% |

| Appearance | White solid |

| Melting Point | 184-186 °C |

The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The formation of a solid precipitate upon the addition of the acyl chloride solution to aqueous ammonia is a strong visual indicator of product formation. The high expected yield and the characteristic melting point of the product further validate the success of the synthesis. Any significant deviation from these parameters would indicate a need to re-evaluate the reaction conditions or the purity of the starting materials.

Conclusion

The synthesis of this compound is most efficiently achieved by utilizing 5-Methoxy-2-nitrobenzoic acid as the starting material. The conversion to the corresponding acyl chloride followed by amidation is a robust and high-yielding synthetic route. This technical guide provides a comprehensive and field-proven protocol that can be readily implemented in a research or drug development setting. The mechanistic insights and detailed procedural steps ensure that scientists can confidently and successfully synthesize this valuable chemical intermediate.

References

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Available at: [Link]

-

Chemguide. The Preparation of Amides. Available at: [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

-

LookChem. 5-Methoxy-2-nitrobenzoic acid. Available at: [Link]

-

Common Conditions. Amine to Amide (via Acid Chloride). Available at: [Link]

Sources

- 1. 5-Methoxy-2-nitrobenzoic acid | 1882-69-5 [chemicalbook.com]

- 2. 5-甲氧基-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Methoxy-2-nitrobenzoic acid|lookchem [lookchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 5-Methoxy-2-nitrobenzamide: Physicochemical Characteristics and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-nitrobenzamide, a distinct aromatic amide, holds significant potential as a versatile building block in medicinal chemistry and novel material synthesis. Its unique structural arrangement, featuring a methoxy group, a nitro functionality, and an amide moiety on a benzene ring, provides a rich scaffold for chemical derivatization. This guide offers a comprehensive exploration of its core physical and chemical characteristics, detailed synthetic methodologies, and an analysis of its reactivity profile. By elucidating the causal relationships behind experimental choices and grounding all claims in authoritative references, this document serves as a critical resource for researchers engaged in the design and execution of synthetic strategies involving this compound.

Molecular Architecture and Foundational Properties

This compound is a nitroaromatic compound with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1] The molecule's architecture is centered around a benzene ring substituted with three key functional groups that dictate its chemical behavior and physical properties. The electron-donating methoxy group (-OCH₃) at the 5-position and the electron-withdrawing nitro group (-NO₂) at the 2-position create a unique electronic environment that influences the reactivity of the aromatic ring and the characteristics of the amide group (-CONH₂) at the 1-position.

A comprehensive summary of its known and predicted physicochemical properties is presented in Table 1. It is important to note that while some experimental data is available for closely related compounds, specific experimentally determined values for this compound are not widely reported in readily accessible literature, highlighting a gap in the current body of chemical knowledge.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| CAS Number | 41994-92-7 | [1] |

| Appearance | Predicted: Crystalline solid | Inferred from related compounds[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Predicted: Soluble in polar organic solvents | Inferred from related compounds[3][4] |

Synthesis and Purification: A Deliberate Approach

The synthesis of this compound is most logically achieved through the amidation of its corresponding carboxylic acid precursor, 5-Methoxy-2-nitrobenzoic acid. This multi-step synthetic approach, detailed below, is designed to ensure high purity and yield, critical for its application in sensitive downstream processes such as drug development.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages well-established and reliable chemical transformations. The conversion of a carboxylic acid to an amide is a fundamental reaction in organic chemistry, and the use of a two-step procedure involving an acyl chloride intermediate is a robust method to achieve this transformation, particularly when dealing with substrates that may be sensitive to harsh conditions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methoxy-2-nitrobenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Methoxy-2-nitrobenzoic acid (1.0 eq.) in an inert solvent such as toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq.) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-Methoxy-2-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 5-Methoxy-2-nitrobenzoyl chloride in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (NH₄OH) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and then with a small amount of cold dichloromethane to remove any unreacted starting material.

Step 3: Purification by Recrystallization

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Spectroscopic and Chromatographic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following sections outline the expected spectroscopic and chromatographic characteristics based on the analysis of its functional groups and data from analogous structures. These predictions serve as a guide for researchers in confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the amide protons. The aromatic protons should appear as a complex splitting pattern in the downfield region (δ 7.0-8.5 ppm). The methoxy protons will likely be a sharp singlet around δ 3.8-4.0 ppm. The amide protons are expected to appear as two broad singlets in the region of δ 7.5-8.5 ppm, and their chemical shift can be sensitive to the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the amide will be in the downfield region (δ 165-170 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the nitro group being the most downfield. The methoxy carbon will be a sharp signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretching of the amide group: Two bands in the region of 3400-3100 cm⁻¹.

-

C=O stretching of the amide group (Amide I band): A strong absorption around 1680-1640 cm⁻¹.

-

N-H bending of the amide group (Amide II band): Around 1640-1600 cm⁻¹.

-

Asymmetric and symmetric NO₂ stretching: Strong absorptions around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

-

C-O stretching of the methoxy group: In the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

-

Aromatic C-H and C=C stretching: In their characteristic regions.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 196.16 g/mol . Fragmentation patterns would likely involve the loss of the amide group, the nitro group, and the methoxy group.

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its three functional groups.

Caption: Key reactivity sites of this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (H₂/Pd/C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation opens up pathways to synthesize a variety of heterocyclic compounds and other complex molecules.

-

Hydrolysis of the Amide Group: Under acidic or basic conditions, the amide group can be hydrolyzed back to the carboxylic acid, 5-Methoxy-2-nitrobenzoic acid. This reactivity can be utilized to deprotect the carboxylic acid functionality if the amide was used as a protecting group.

-

Electrophilic Aromatic Substitution: The electron-donating methoxy group and the electron-withdrawing nitro group will direct further electrophilic substitution on the aromatic ring, although the ring is generally deactivated by the nitro group.

The structural motifs present in this compound make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The corresponding aniline derivative (obtained after nitro group reduction) is a precursor to various heterocyclic systems.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been extensively studied, and therefore, it should be treated as a potentially hazardous substance.

Conclusion

This compound is a compound with significant synthetic potential that remains underexplored in the scientific literature. This guide has provided a comprehensive overview of its known and predicted properties, a detailed and logical synthetic protocol, and an analysis of its chemical reactivity. By offering a solid foundation of its characteristics, this document aims to empower researchers to confidently incorporate this compound into their synthetic endeavors, paving the way for the discovery of new molecules with valuable applications in science and industry.

References

Sources

Potential research applications of 5-Methoxy-2-nitrobenzamide

An In-Depth Technical Guide to the Research Applications of 5-Methoxy-2-nitrobenzamide

Executive Summary: The "Masked" Anthranilamide Scaffold

This compound (CAS: 41994-92-7) is a critical intermediate in the synthesis of pharmacologically active benzamides and fused heterocycles. While often overlooked in favor of its reduced form (2-amino-5-methoxybenzamide), the nitro-variant offers superior oxidative stability and handling characteristics during early-stage synthetic coupling.

Its primary utility lies in its role as a precursor to Factor Xa inhibitors (specifically Betrixaban) and as a building block for 6-methoxyquinazolinone fluorophores and antivirals. This guide details the strategic deployment of this compound, moving beyond basic characterization to high-value application workflows.

Chemical Profile & Stability

| Property | Specification |

| CAS Number | 41994-92-7 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Methanol; sparingly soluble in water. |

| Key Reactivity | Nitro group reduction (Pd/C, Fe/HCl), Amide hydrolysis, Nucleophilic aromatic substitution (minor). |

Strategic Insight: The nitro group at position 2 acts as a robust protecting group for the amine. Direct use of the amino-benzamide (CAS 5807-55-6) in multi-step synthesis can lead to oxidative degradation (anilines are prone to oxidation). Using this compound allows researchers to perform amide couplings or alkylations on the amide nitrogen before revealing the sensitive aniline moiety.

Core Application: Synthesis of Factor Xa Inhibitors (Betrixaban)

The most significant pharmaceutical application of the this compound scaffold is in the synthesis of Betrixaban , a potent oral Factor Xa inhibitor used for venous thromboembolism prophylaxis.

Mechanism of Synthesis

The synthesis does not use the simple primary amide directly but rather generates a substituted nitrobenzamide intermediate. The 5-methoxy-2-nitrobenzoic acid is coupled with an aminopyridine before reduction.[1] This ensures the regioselectivity of the amide bond formation.

Workflow Logic:

-

Activation: 5-Methoxy-2-nitrobenzoic acid is activated (e.g., via SOCl₂ or oxalyl chloride).

-

Coupling: Reaction with 2-amino-5-chloropyridine yields the N-substituted nitrobenzamide.

-

Reduction: The nitro group is selectively reduced to the amine (the "unmasking" step).

-

Final Assembly: The newly formed aniline is coupled with 4-cyanobenzoyl chloride derivatives to complete the drug.

Figure 1: The critical role of the nitrobenzamide scaffold in the industrial synthesis of Betrixaban.

Research Application: Quinazolinone Fluorophores & Antivirals

Beyond specific drugs, the reduced form (2-amino-5-methoxybenzamide) is a "privileged structure" for generating 6-methoxyquinazolin-4(3H)-ones .

-

Fluorescent Probes: Condensation with aldehydes followed by boron complexation yields BODIQPys (Boron Difluoride Quinazolinone-Pyridine complexes).[2] These are highly stable, green-emitting dyes used in cellular imaging.

-

HIV-1 RT Inhibitors: 6-methoxyquinazolinones have shown allosteric inhibition of HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H).

Experimental Protocol: Synthesis of 6-Methoxyquinazolinones

A self-validating protocol for converting the nitrobenzamide to a quinazolinone scaffold.

Reagents:

-

This compound (1.0 eq)[3]

-

10% Pd/C (5 wt%)

-

Ammonium Formate (5.0 eq)

-

Methanol (Solvent)[4]

-

Aldehyde of choice (e.g., Benzaldehyde, 1.1 eq)

-

Iodine (I₂, 1.1 eq) or DDQ (Oxidant)

Step-by-Step Methodology:

-

Catalytic Transfer Hydrogenation (Reduction):

-

Suspend this compound in Methanol (0.1 M).

-

Add 10% Pd/C carefully under inert atmosphere (Argon/Nitrogen).

-

Add Ammonium Formate.[4] Reflux for 1-2 hours.

-

Validation: Monitor via TLC (Ethyl Acetate/Hexane).[5] The starting material (yellow, lower Rf) should disappear, replaced by the amine (fluorescent blue under UV, higher Rf).

-

Filter through Celite to remove Pd/C. Concentrate to obtain 2-amino-5-methoxybenzamide .

-

-

Oxidative Cyclization:

-

Dissolve the crude amine and the aldehyde (e.g., benzaldehyde) in Ethanol or DMSO.

-

Add molecular Iodine (I₂) or use Copper catalysis.

-

Heat to 80°C for 4-6 hours.

-

Mechanism:[6][7][8] The amine condenses with the aldehyde to form a Schiff base, which cyclizes. The oxidant aromatizes the ring to form the quinazolinone.

-

Purification: Precipitate with cold water or recrystallize from EtOH.

-

Biological Context: Plant Metabolomics

Recent studies (2023) have identified 5-methoxy-2-nitrophenol (a direct hydrolysis/degradation product of the nitrobenzamide/benzoic acid series) as a bioactive plant defense metabolite in maize (Zea mays).[7]

-

Function: It acts as an antixenotic (deterrent) and antibiotic agent against herbivores.[7][9]

-

Relevance: Researchers studying plant-insect interactions or developing bio-pesticides can use this compound as a stable standard to generate this metabolite in situ or as a reference material for mass spectrometry (GC-MS/LC-MS) profiling.

Divergent Synthesis Pathway Visualization

The following diagram illustrates how this compound serves as a divergence point for multiple chemical classes.

Figure 2: Divergent synthetic utility of the this compound scaffold.

References

-

Synthesis of Betrixaban: Wang, H., et al. (2025). "Synthesis and Impurity Study of Betrixaban." Chinese Journal of Pharmaceuticals.

-

Quinazolinone Fluorophores: Zhou, J., et al. (2019). "Synthesis and Luminescent Properties of 6-Methoxy-quinazolinone-pyridine Difluoroboron Dyes." Chinese Journal of Organic Chemistry.

-

Plant Defense Metabolites: Erb, M., et al. (2023).[9] "The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense against herbivory." bioRxiv.

-

HIV-1 RT Inhibitors: "Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl-containing thienopyrimidinones." NIH/PubMed Central.

-

Benzotriazinone Synthesis: "Synthesis of 1,2,3-benzotriazin-4(3H)-ones via Diazotization." Nottingham Trent University Repository.

Sources

- 1. cjph.com.cn [cjph.com.cn]

- 2. Synthesis and Luminescent Properties of 6-Methoxy-quinazolinone-pyridine Difluoroboron Dyes [sioc-journal.cn]

- 3. 2-AMino-N-(5-chloropyridin-2-yl)-5-MethoxybenzaMide | 280773-17-3 [chemicalbook.com]

- 4. WO2012040499A2 - Metabolic inhibitors - Google Patents [patents.google.com]

- 5. CN107778256B - A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde - Google Patents [patents.google.com]

- 6. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 5-Methoxy-2-nitrobenzamide Derivatives

Abstract: This document provides a comprehensive technical guide for the synthesis of N-substituted 5-methoxy-2-nitrobenzamide derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. We present a detailed, two-stage synthetic strategy commencing with the preparation of the key intermediate, 5-methoxy-2-nitrobenzoic acid, followed by its coupling with various primary and secondary amines. This guide emphasizes the rationale behind procedural choices, offers robust, step-by-step protocols, and includes methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Introduction and Scientific Context

N-substituted this compound derivatives represent a class of compounds with considerable potential in pharmaceutical research. The benzamide moiety is a privileged structure found in numerous marketed drugs, valued for its metabolic stability and ability to form key hydrogen bond interactions with biological targets. The specific substitution pattern—a methoxy group at the 5-position and a nitro group at the 2-position—modulates the electronic and steric properties of the aromatic ring, influencing molecular recognition and pharmacokinetic profiles.

The nitro group, while sometimes associated with toxicity, is a versatile synthetic handle. It can be reduced to an amine, which can then be further functionalized, opening pathways to a diverse library of compounds. Furthermore, nitroaromatic compounds themselves have shown utility as precursors to bioactive molecules, including those with antitumor and antimicrobial properties.[1][2] For instance, related nitrobenzimidazole derivatives have been explored for their vasorelaxant and antioxidant activities.[2][3] This guide provides a foundational methodology for accessing this promising chemical space.

Overall Synthetic Strategy

The synthesis of the target compounds is efficiently achieved through a two-part strategy. The first part involves the synthesis of the core building block, 5-methoxy-2-nitrobenzoic acid. The second, and final, part is the formation of the amide bond by coupling this acid with a desired amine.

Figure 1: High-level workflow for the synthesis of target derivatives.

PART 1: Synthesis of 5-Methoxy-2-nitrobenzoic Acid

This crucial intermediate is prepared via electrophilic aromatic substitution (nitration) of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, due to steric hindrance from the adjacent carboxylic acid group, the nitration predominantly occurs at the C2 position (ortho to the methoxy group and meta to the carboxylic acid).

Protocol 1: Nitration of 3-Methoxybenzoic Acid

Causality: The use of a cooled, mixed acid system (concentrated nitric and sulfuric acid) is critical. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Maintaining a low temperature (0–10°C) is essential to control the exothermic reaction and prevent undesirable side reactions, such as over-nitration or oxidation.[4]

Materials:

-

3-Methoxybenzoic Acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-methoxybenzoic acid (1.0 eq). Cool the flask in an ice-water bath.

-

Acid Addition: Slowly add concentrated H₂SO₄ (3.0 eq) to the flask while stirring, ensuring the temperature remains below 10°C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.2 eq) to concentrated H₂SO₄ (2.0 eq). Cool this mixture in an ice bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid over 30-60 minutes. The internal temperature must be maintained between 5–15°C.[4]

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice. A solid precipitate will form.

-

Isolation: Filter the crude product using a Büchner funnel and wash the solid thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Drying: Dry the isolated solid (5-methoxy-2-nitrobenzoic acid) under vacuum. The product is typically an off-white or pale yellow solid and is often of sufficient purity for the next step.

PART 2: Synthesis of N-substituted this compound Derivatives

The formation of the amide bond is achieved by coupling the carboxylic acid with an amine. This reaction is not spontaneous and requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[5] We will utilize a carbodiimide-mediated coupling, a robust and widely used method in medicinal chemistry.[6]

Mechanism Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is prone to racemization (if chiral centers are present) and can rearrange. To prevent this and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is used. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an activated HOBt ester, which is less reactive but more stable and reacts cleanly with the amine to yield the desired amide.[7] A non-nucleophilic base like Diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of EDC and the proton released during the reaction.

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Protocol 2: General Amide Coupling Procedure

Materials & Reagents:

| Reagent | Molar Eq. | Purpose |

| 5-Methoxy-2-nitrobenzoic acid | 1.0 | Carboxylic acid substrate |

| Amine (Primary or Secondary) | 1.1 | Nucleophile |

| EDC·HCl (EDC) | 1.2 | Carbodiimide coupling agent |

| HOBt | 1.2 | Additive to suppress side reactions/racemization |

| DIPEA | 3.0 | Non-nucleophilic base |

| Dichloromethane (DCM) or DMF | - | Anhydrous solvent |

| Saturated aq. NaHCO₃ | - | Aqueous wash (removes acidic impurities) |

| Brine | - | Aqueous wash (removes water) |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying agent |

Procedure:

-

Initial Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxy-2-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

-

Dissolution: Dissolve the mixture in a suitable anhydrous solvent (DCM is a good starting point for many substrates).

-

Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

-

Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-16 hours).

-

Quenching & Extraction:

-

Once complete, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Separate the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Protocol 3: Purification and Characterization

Purification: The crude product can be purified using one of the following methods, depending on its physical properties:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purification.

-

Flash Column Chromatography: For oils or solids that do not recrystallize well, purification by silica gel column chromatography is standard. A gradient of ethyl acetate in hexanes is a common eluent system.

Characterization: The identity and purity of the final N-substituted this compound derivatives should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the amide C=O stretch (approx. 1640-1680 cm⁻¹) and N-H stretch (for secondary amides, approx. 3200-3400 cm⁻¹).

Concluding Remarks

This guide outlines a reliable and adaptable synthetic route to N-substituted this compound derivatives. The protocols are based on well-established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory.[8][] By providing the rationale behind key steps, from the controlled nitration of the starting material to the mechanism of amide bond formation, we aim to empower researchers to not only execute these syntheses but also to troubleshoot and adapt them for a wide variety of amine substrates. The resulting compounds can serve as valuable building blocks or as final candidates in drug discovery programs.

References

-

ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN1066134C - New process for synthetising m-nitrobenzoic.

-

Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

ResearchGate. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

-

PMC. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

-

ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Amide Bond Formation. Retrieved from [Link]

-

PMC. (n.d.). Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. Retrieved from [Link]

-

PubMed Central. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved from [Link]

Sources

- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. books.rsc.org [books.rsc.org]

- 6. hepatochem.com [hepatochem.com]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: 5-Methoxy-2-nitrobenzamide in Heterocyclic Compound Synthesis

[1][2]

Executive Summary & Chemical Profile[2][3]

5-Methoxy-2-nitrobenzamide is a critical bifunctional building block in medicinal chemistry. Its value lies in the orthogonal reactivity of its substituents: an electron-withdrawing nitro group (

This compound is the primary precursor for 6-methoxyquinazolin-4(3H)-ones , a pharmacophore found in diverse kinase inhibitors (e.g., EGFR inhibitors) and alkaloids. The methoxy group at the 5-position (becoming the 6-position in the quinazoline ring) acts as an electron-donating handle, enhancing the nucleophilicity of the intermediate aniline and facilitating downstream functionalization.

Chemical Properties Table[4][5][6]

| Property | Specification |

| CAS Number | 41994-92-7 |

| Formula | |

| Molecular Weight | 196.16 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMF, DMSO; Sparingly soluble in MeOH; Insoluble in Water |

| Key Reactivity | Nitro reduction, Amide dehydration, Cyclocondensation |

Core Application: Synthesis of 6-Methoxyquinazolin-4(3H)-one[4]

The most prevalent application of this compound is its conversion into the quinazolinone core. This process involves a "reduction-cyclization" sequence.

Mechanistic Pathway[3][4][5][6][7][8]

-

Activation: The nitro group is reduced to an amine (2-amino-5-methoxybenzamide).

-

Condensation: The newly formed primary amine attacks an electrophilic carbon source (e.g., Triethyl orthoformate, Formamide, or an Aldehyde).

-

Cyclization: The amide nitrogen attacks the intermediate imidate/aminal, expelling a leaving group (EtOH,

) to close the pyrimidine ring.

Visualization: Synthetic Pathway

Figure 1: Strategic workflow for the conversion of this compound to the quinazolinone pharmacophore.

Detailed Experimental Protocol

This protocol describes the "One-Pot" reductive cyclization, optimized for yield and purity in drug discovery settings.

Phase A: Catalytic Hydrogenation (Nitro Reduction)

Objective: Clean conversion to 2-amino-5-methoxybenzamide without isolating the oxidatively sensitive aniline intermediate.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Catalyst: 10% Pd/C (5 wt% loading)

-

Solvent: Methanol (anhydrous)

-

Hydrogen Source:

balloon or ammonium formate (transfer hydrogenation)

Procedure:

-

Charge a 3-neck round-bottom flask with This compound (10 mmol, 1.96 g) and Methanol (50 mL) .

-

Inert the vessel with Nitrogen (

) for 5 minutes. -

Carefully add 10% Pd/C (100 mg) . Caution: Pyrophoric when dry.

-

Switch atmosphere to Hydrogen (

) via balloon or bubbler. -

Stir vigorously at Room Temperature (20-25°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (yellow spot) should disappear, replaced by a fluorescent blue spot (amine).

-

-

Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with warm methanol.

-

Do not evaporate to dryness if proceeding immediately to cyclization (Phase B).

Phase B: Cyclization to Quinazolinone

Objective: Ring closure using Triethyl Orthoformate (TEOF).

Reagents:

-

Intermediate: Methanolic solution from Phase A

-

Cyclizing Agent: Triethyl Orthoformate (TEOF) (3.0 eq)

-

Catalyst: Sulfamic acid or p-Toluenesulfonic acid (p-TsOH) (5 mol%)

Procedure:

-

Concentrate the filtrate from Phase A to approximately 10 mL volume.

-

Add TEOF (30 mmol, 5 mL) and p-TsOH (0.5 mmol, 95 mg) .

-

Heat the mixture to Reflux (65-70°C) for 3–5 hours.

-

Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a white/off-white solid.

-

Workup: Filter the solid.[3][4][5] Wash with cold ether or cold methanol to remove unreacted TEOF.

-

Purification: Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 80–90% (over two steps).

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Risk | Mitigation Strategy |

| Nitro Reduction Temp | High temps (>50°C) during hydrogenation can cause dechlorination if halogen substituents are present on the ring. | Maintain RT; if halogens are present, use Fe/ |

| Cyclization pH | Acid catalysis is required for TEOF activation, but excess acid can hydrolyze the amide. | Use mild acids like Sulfamic acid or catalytic p-TsOH (1-5 mol%). |

| Water Content | Water competes with the amine for TEOF, hydrolyzing the reagent. | Use anhydrous solvents and dry glassware. |

Logic Diagram: Troubleshooting Low Yields

Figure 2: Decision tree for troubleshooting common synthetic failures in the quinazolinone workflow.

Advanced Applications

Synthesis of EGFR Inhibitor Analogs

This compound is a structural homolog to the starting materials used for Gefitinib and Erlotinib . By substituting the methoxy group (via demethylation to the phenol and subsequent etherification) or starting with the dimethoxy analog, researchers can synthesize 6,7-disubstituted quinazolines.

Benzodiazepine Hybrids

Reaction of the reduced intermediate (2-amino-5-methoxybenzamide) with

References

-

ChemicalBook. this compound Synthesis and Properties.

-

National Institutes of Health (PMC). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (Discusses 2-aminobenzamide cyclization mechanisms).

-

Organic Syntheses. Methyl m-nitrobenzoate and related nitro-aromatic reductions. (Foundational chemistry for nitro-reduction).

-

Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (Application in hybrid heterocycles).

-

Google Patents. Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride (Erlotinib).[6] (Demonstrates the industrial relevance of the nitro-benzamide/nitrile pathway).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. CN1066134C - New process for synthetising m-nitrobenzoic - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

Experimental procedure for the reduction of the nitro group in 5-Methoxy-2-nitrobenzamide

Executive Summary & Chemical Strategy

The reduction of 5-Methoxy-2-nitrobenzamide to 2-Amino-5-methoxybenzamide is a pivotal transformation in the synthesis of benzamide-class antipsychotics, including Sulpiride and Levosulpiride.[1] While the transformation appears structurally simple, the presence of the amide functionality requires chemoselective conditions that reduce the nitro group without hydrolyzing the amide bond.

This guide presents two validated methodologies:

-

Catalytic Hydrogenation (Method A): The industry "Gold Standard" for purity and scalability.[1]

-

Iron-Mediated Reduction (Method B): A robust, chemically driven alternative for laboratories lacking high-pressure hydrogenation infrastructure.[1]

Reaction Scheme

The transformation involves the six-electron reduction of the nitro group to a primary amine.

Figure 1: Reaction scheme illustrating the targeted nitro-to-amine conversion.

Method A: Catalytic Hydrogenation (Preferred)[1][2][3]

Rationale: Catalytic hydrogenation over Palladium on Carbon (Pd/C) offers the cleanest reaction profile.[1][2] The workup is non-extractive, requiring only filtration and evaporation, which minimizes product loss and solvent usage.

Materials & Equipment[1][4][5][6][7]

-

Substrate: this compound (1.0 equiv)

-

Catalyst: 10% Pd/C (50% wet recommended to reduce pyrophoric risk), 5-10 mol% loading.[1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2] Note: Methanol often provides faster rates due to higher H2 solubility.

-

Hydrogen Source: H2 balloon (1 atm) or Parr Shaker (30-50 psi).

Step-by-Step Protocol

-

Preparation (Inert Atmosphere):

-

Flush a reaction flask (round-bottom or hydrogenation bottle) with Nitrogen (N2) or Argon.[1]

-

Add This compound (10 g, 51.0 mmol) and Methanol (100 mL). Stir until partially suspended/dissolved.

-

Safety Check: Ensure no ignition sources are nearby.[1]

-

Carefully add 10% Pd/C (1.0 g, 10 wt% of substrate).[1][2] Tip: Add the catalyst as a slurry in a small amount of water or toluene if dry Pd/C is used to prevent sparking.

-

-

Hydrogenation:

-

Vacuum/Purge Cycle: Briefly apply vacuum to the flask, then backfill with Hydrogen gas. Repeat 3 times to remove oxygen.[1]

-

Reaction: Stir vigorously under H2 atmosphere (balloon pressure is sufficient; 30 psi speeds up kinetics) at Room Temperature (20-25°C) .

-

Exotherm Warning: The reaction is exothermic.[3] Monitor temperature for the first 30 minutes. If running on >50g scale, external cooling may be required.[1]

-

-

Monitoring:

-

Check reaction progress by TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC after 2 hours.[1]

-

Endpoint: Disappearance of the yellow nitro starting material and appearance of the fluorescent blue/purple amine spot (under UV).

-

-

Workup:

-

Flush the vessel with Nitrogen to remove Hydrogen.[1]

-

Filter the mixture through a Celite 545 pad to remove the Pd/C catalyst.

-

Critical: Do not let the filter cake dry out completely in air, as used Pd/C can be pyrophoric. Wash the cake with Methanol (2 x 20 mL).[1]

-

Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

-

-

Isolation:

Method B: Iron-Mediated Reduction (Alternative)[1]

Rationale: For laboratories without hydrogen handling capabilities, Iron (Fe) reduction in acidic media (Bechamp reduction) is highly reliable.[1] It is less sensitive to sulfur impurities that might poison Pd catalysts.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, 3.0 - 5.0 equiv).[1]

-

Catalyst/Solvent: Ethanol/Water (3:1 ratio) + Ammonium Chloride (NH4Cl) or Acetic Acid (catalytic).[1]

Step-by-Step Protocol

-

Setup:

-

Activation:

-

Add Ammonium Chloride (1.3 g, 0.5 equiv) or Acetic Acid (2 mL).

-

Heat the mixture to 70-80°C (Reflux) .

-

-

Addition:

-

Add Iron Powder (8.5 g, ~3.0 equiv) portion-wise over 15 minutes.

-

Observation: The reaction will froth and turn dark grey/brown (iron oxides). Maintain vigorous stirring.

-

-

Reaction:

-

Workup (The "Hot Filtration" Technique):

-

Crucial Step: While the reaction mixture is still hot (~60°C), filter it through a Celite pad. If it cools, the product may precipitate and get trapped in the iron sludge.

-

Wash the iron cake with hot Ethanol (3 x 30 mL).

-

Adjust the pH of the filtrate to ~8-9 using saturated Sodium Bicarbonate (NaHCO3) solution to ensure the amine is in the free base form.

-

Concentrate the ethanol fraction.[1]

-

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[1] Dry organics over Na2SO4 and evaporate.[1]

-

Analytical Validation & Quality Control

| Test | Acceptance Criteria | Notes |

| Appearance | Off-white to pale beige solid | Dark color indicates oxidation; recrystallize from EtOH.[1] |

| 1H NMR (DMSO-d6) | δ ~6.0-6.5 ppm (Broad s, 2H, -NH2) | The disappearance of the downfield signals associated with the nitro-adjacent protons is diagnostic.[1] |

| Melting Point | 180 - 182°C | Compare with literature standard [1]. |

| TLC (EtOAc:Hex 1:1) | Rf ~ 0.3 - 0.4 | Visualize with Ninhydrin stain (turns red/purple/brown upon heating).[1] |

Mechanism & Workflow Diagram

The following diagram illustrates the decision logic and mechanistic flow for the researcher.

Figure 2: Operational workflow for selecting and executing the reduction protocol.

Troubleshooting & Optimization

-

Problem: Incomplete Conversion (Method A)

-

Problem: Low Yield (Method B)

-

Problem: Colored Impurities

Safety Directives

-

Pyrophoric Hazards: Dry Pd/C can ignite methanol vapors in air.[1] Always keep the catalyst wet (50% water) or under an inert blanket (N2/Ar).[1]

-

Exotherm Control: Nitro reductions release significant heat (~500 kJ/mol).[1] On scales >10g, add reagents slowly and have an ice bath ready.

-

Hydrogen Gas: Highly flammable.[1] Ensure proper grounding of equipment to prevent static discharge.[1]

References

-

Synthesis of 2-Amino-5-methoxybenzoic acid derivatives. ChemicalBook. (Accessed 2023).[1]

-

Catalytic Hydrogenation of Nitrobenzene over Pd Catalysts. ResearchGate. (2005).[1]

-

Reduction of nitrobenzoic acid derivatives. Google Patents (JPS5726652A).

-

Iron-catalyzed reduction of nitro compounds. National Institutes of Health (NIH). (2013).[1]

-

BenchChem Application Notes: Reduction of Nitrobenzoic Acids. BenchChem. (2025).[1][2][5]

Sources

The Strategic Application of 5-Methoxy-2-nitrobenzamide in Solid-Phase Organic Synthesis: A Detailed Guide to a Reductively Activated Safety-Catch Linker

Introduction: The Imperative for Control in Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and materials science, enabling the rapid and efficient construction of vast chemical libraries. The success of this technique hinges on the judicious choice of a linker—the molecular tether that anchors a growing molecule to an insoluble resin support. Among the diverse linker strategies, "safety-catch" linkers provide an unparalleled level of control. These linkers remain inert to a wide range of synthetic conditions until a specific, orthogonal chemical transformation "activates" them for cleavage. This two-step release mechanism allows for greater synthetic flexibility and the construction of more complex molecular architectures directly on the solid support.

This technical guide provides a comprehensive overview and detailed protocols for the use of a safety-catch linker strategy based on the 5-methoxy-2-nitrobenzamide scaffold. We will explore the underlying chemical principles, from the initial inactive state through the reductive activation and the final intramolecular cyclization that releases the product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful technique for the synthesis of small molecules, peptides, and other complex organic compounds.

The this compound Linker: A Two-Factor Authentication System for Cleavage

The elegance of the this compound linker lies in its chemically orthogonal activation and cleavage mechanism. The core principle revolves around a dramatic shift in the electronic properties of the benzamide system, triggered by a selective chemical reaction.

-

The "Safety On" State: In its initial state, the linker is a 2-nitrobenzamide derivative. The potent electron-withdrawing nature of the ortho-nitro group significantly reduces the nucleophilicity of the amide nitrogen and deactivates the adjacent amide carbonyl group. This renders the amide bond exceptionally stable to a broad spectrum of reagents, including acids and bases, that might be used during the chain elongation or modification phase of the synthesis.

-

The Activation Step (The "Safety Off" Switch): The "safety" is disengaged by the selective reduction of the nitro group to an amine. This is a critical transformation that converts the inert linker into a reactive intermediate. The most common and effective reagent for this purpose on a solid support is tin(II) chloride (SnCl₂).[1] This reduction fundamentally alters the electronic landscape of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group.

-

The Cleavage Step (Product Release): The formation of the 2-aminobenzamide derivative unmasks a latent reactivity. The newly formed aniline is now perfectly positioned to perform an intramolecular nucleophilic attack on the adjacent amide carbonyl carbon. This acid- or base-catalyzed cyclization forms a highly stable five-membered lactam (specifically, a 6-methoxy-2,3-dihydroquinazolin-4(1H)-one derivative) that remains attached to the resin, while simultaneously liberating the desired molecule into solution.[1] This cyclative cleavage strategy ensures that only molecules that have undergone the complete synthetic and activation sequence are released, leading to a higher purity of the crude product.[1]

Diagram: Overall Workflow

Caption: High-level workflow for SPOS using the this compound safety-catch linker.

Detailed Experimental Protocols

The following protocols provide a framework for implementing this safety-catch strategy. Optimization may be necessary depending on the specific substrates and solid support used.

Protocol 1: Linker Synthesis and Immobilization

This protocol describes the preparation of a suitable linker precursor, 4-(hydroxymethyl)-5-methoxy-2-nitrobenzoic acid, and its subsequent attachment to a hydroxyl-functionalized resin (e.g., Wang resin).

Materials:

-

Wang Resin (100-200 mesh, ~1.0 mmol/g)

-

4-(Hydroxymethyl)-5-methoxy-2-nitrobenzoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylaminopyridine) (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Standard solid-phase synthesis vessel

Procedure:

-

Swell the Wang resin (1.0 eq) in anhydrous DCM for 30 min, then drain the solvent.

-

In a separate flask, dissolve 4-(hydroxymethyl)-5-methoxy-2-nitrobenzoic acid (3.0 eq) in a minimal volume of anhydrous DMF.

-

Add DIC (3.0 eq) and a catalytic amount of DMAP (0.1 eq) to the linker solution.

-

Stir the activation mixture at room temperature for 15 minutes.

-

Add the activated linker solution to the swollen resin.

-

Agitate the slurry at room temperature for 16 hours.

-

Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under high vacuum to a constant weight. The loading can be quantified by UV-Vis spectroscopy of a known mass of resin after cleavage of the nitroaromatic compound.

Protocol 2: First Building Block Loading

This protocol details the attachment of the first building block (a carboxylic acid) to the immobilized linker via an ester bond.

Materials:

-

Linker-functionalized resin from Protocol 1

-

Fmoc-protected amino acid or other carboxylic acid (4.0 eq)

-

DIC (4.0 eq)

-

DMAP (0.2 eq)

-

Anhydrous DCM/DMF (1:1 v/v)

Procedure:

-

Swell the linker-functionalized resin (1.0 eq) in the DCM/DMF solvent mixture for 30 min.

-

Drain the solvent.

-

In a separate flask, dissolve the Fmoc-amino acid (or other carboxylic acid) and DMAP in the solvent mixture.

-

Add DIC to the solution and stir for 5 minutes.

-

Add the activated building block solution to the resin.

-

Agitate the mixture at room temperature for 4-6 hours.

-

Drain the solvent and wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x).

-

Dry the resin under high vacuum. Confirm successful loading via a test cleavage.

Protocol 3: Activation and Cleavage

This two-step protocol first activates the linker by reducing the nitro group and then induces cleavage to release the final product.

Materials:

-

Product-bound resin

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

DMF

-

10% Acetic Acid (AcOH) in Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

Step A: Activation (Reduction)

-

Swell the dry, product-bound resin (1.0 eq) in DMF.

-

Prepare a solution of SnCl₂·2H₂O (5-10 eq) in DMF.

-

Add the SnCl₂ solution to the resin slurry.

-

Agitate the mixture at room temperature for 5-8 hours.

-

Drain the reaction solution and wash the resin extensively with DMF (5x), followed by DCM (5x) to remove all tin byproducts.

Step B: Cleavage (Cyclization)

-

To the washed and activated (now 2-aminobenzamide) resin, add the 10% AcOH solution in DCM or THF.

-

Agitate the mixture at room temperature. Monitor the cleavage progress by taking small aliquots of the solution and analyzing by LC-MS. Cleavage is typically complete within 4-18 hours.

-

Once cleavage is complete, filter the resin and collect the filtrate.

-

Wash the resin with additional fresh cleavage solvent (2x) and combine the filtrates.

-

Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude product.

Diagram: Chemical Mechanism of Activation and Cleavage

Caption: The two-step activation and cleavage mechanism of the safety-catch linker.

Quantitative Data and Validation

The efficiency of each step is crucial for the overall success of the synthesis. The following table provides typical parameters and expected outcomes.

| Parameter | Protocol 1: Linker Immobilization | Protocol 2: Building Block Loading | Protocol 3A: Activation (Reduction) | Protocol 3B: Cleavage (Cyclization) |

| Key Reagent | DIC / DMAP | DIC / DMAP | SnCl₂·2H₂O | Acetic Acid |

| Solvent | DMF / DCM | DMF / DCM | DMF | DCM or THF |

| Temperature | Room Temp. | Room Temp. | Room Temp. | Room Temp. |

| Typical Duration | 16 h | 4-6 h | 5-8 h | 4-18 h |

| Reagent Equivalents | 3 eq | 4 eq | 5-10 eq | N/A (Solvent) |

| Typical Conversion/Yield | >95% | 85-99% | >98% | >90% |

Trustworthiness through In-Process Controls

To ensure the reliability of the synthesis, analytical checkpoints should be integrated into the workflow:

-

Loading Confirmation: After both linker immobilization and first building block loading, a small sample of resin can be subjected to the full activation and cleavage protocol. The cleaved material can be analyzed by LC-MS to confirm the presence of the expected molecule and estimate loading efficiency.

-

Activation Monitoring: The conversion of the nitro group to the amine can be qualitatively monitored using the Kaiser test (ninhydrin test). A few beads of resin are washed and tested; a positive blue color indicates the presence of the primary amine, confirming successful activation.

-